4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde
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Overview
Description
This compound, “4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde”, is a complex organic molecule. It has a molecular formula of C21H17NO3 . The compound contains an isoindole group, which is a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes an isoindole group, a hex-1-yn-1-yl group, and a benzaldehyde group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 331.36 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the literature.Scientific Research Applications
Antiparasitic Applications
Compounds with structural similarities to 4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde have been explored for their antiparasitic activities. For instance, derivatives of pyrimidine-2,4-dione showed significant activity against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, with minimal toxicity to human cells, indicating potential for the development of new antiparasitic agents (Azas et al., 2003).
Synthetic Chemistry and Bioactivity
In synthetic chemistry, compounds structurally related to the target molecule have been utilized to create new chemical entities with potential bioactive properties. For example, the synthesis of alkoxy isoindole-1,3-diones and their antibacterial activity exploration provided insights into chemotherapeutic properties (Ahmed et al., 2006). Similarly, the synthesis of 4-substitutedphenyl-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl benzenesulfonamides highlighted their cytotoxic activities and potential as carbonic anhydrase inhibitors (Gul et al., 2016).
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given that similar compounds have shown a broad range of such activities . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde is Protein kinase CK2 (CK2) . CK2 is a ubiquitous serine/threonine protein kinase that serves as an attractive anticancer target .
Result of Action
The inhibition of CK2 by this compound could potentially lead to anticancer effects, given CK2’s role in cell growth and proliferation . .
Properties
IUPAC Name |
4-[6-(1,3-dioxoisoindol-2-yl)hex-1-ynyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-15-17-12-10-16(11-13-17)7-3-1-2-6-14-22-20(24)18-8-4-5-9-19(18)21(22)25/h4-5,8-13,15H,1-2,6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIHARCFKMJCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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